N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene-2-sulfonamide core substituted with a 4-methoxyphenyl group and a [5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl moiety. The 4-methoxyphenyl group enhances lipophilicity, while the oxazole ring may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-16-6-4-7-18(14-16)23-24-21(17(2)29-23)15-25(19-9-11-20(28-3)12-10-19)31(26,27)22-8-5-13-30-22/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPIOBDXCEANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thiophene-2-sulfonamide group. Common reagents used in these reactions include methoxybenzene, methylphenyl oxazole, and thiophene sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s 1,3-oxazole distinguishes it from triazole-based analogs (e.g., compounds [7–9] in ), which exhibit tautomerism and C=S bonding. The oxazole’s electron-rich nature may enhance binding affinity compared to triazoles .
Spectral Data :
Industrial and Patent Landscape
- Synthesis Optimization : and highlight patented methods for complex sulfonamides, emphasizing the industrial relevance of scalable synthesis routes (e.g., using SHELXL for crystallographic validation ).
- Structural Uniqueness : The target compound’s combination of thiophene, oxazole, and methoxyphenyl groups is distinct from derivatives in , and 10, which focus on thiadiazine or pyrazole cores.
Biological Activity
N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 352.44 g/mol
Antibacterial Properties
Research has indicated that sulfonamide compounds exhibit significant antibacterial activity. In a study evaluating various sulfonamide derivatives, it was found that compounds similar to this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| N-(4-methoxyphenyl) derivative | Salmonella typhi | Moderate |
| N-(4-methoxyphenyl) derivative | Bacillus subtilis | Strong |
| Other derivatives | Various strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and urea cycle disorders.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| N-(4-methoxyphenyl) derivative | Acetylcholinesterase | 2.14 ± 0.003 |
| N-(4-methoxyphenyl) derivative | Urease | 1.21 ± 0.005 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of sulfonamide derivatives and tested their antimicrobial efficacy. The results indicated that modifications in the phenyl ring significantly influenced antibacterial activity, with certain derivatives showing promising results against resistant strains .
- Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibition profile of sulfonamides, revealing that structural variations could enhance or reduce efficacy against AChE and urease, suggesting a potential pathway for optimizing drug design .
Q & A
Q. What are the degradation pathways under UV irradiation, and how can photostability be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
